diethyl-(4-methyl-2-oxochromen-7-yl)azanium;sulfate
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Overview
Description
Diethyl-(4-methyl-2-oxochromen-7-yl)azanium;sulfate is a compound that belongs to the class of coumarins, which are benzopyrone derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl-(4-methyl-2-oxochromen-7-yl)azanium;sulfate typically involves the reaction of 7-amino-4-methylcoumarin with organic halides . One common method includes heating a mixture of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with the required reactants in dry dimethylformamide (DMF) and triethylamine (TEA) at 70°C . The completion of the reaction is monitored using thin-layer chromatography (TLC), and the reaction mixture is then poured onto crushed ice and stirred .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Diethyl-(4-methyl-2-oxochromen-7-yl)azanium;sulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic halides for substitution reactions . The conditions for these reactions vary but often involve controlled temperatures and the use of solvents like DMF or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted coumarins .
Scientific Research Applications
Diethyl-(4-methyl-2-oxochromen-7-yl)azanium;sulfate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other coumarin derivatives.
Biology: It has shown significant antimicrobial activity against various bacterial strains.
Medicine: Its anti-inflammatory and anticoagulant properties make it a candidate for drug development.
Industry: It is used in the production of dyes and as a fluorescent marker in various applications.
Mechanism of Action
The mechanism of action of diethyl-(4-methyl-2-oxochromen-7-yl)azanium;sulfate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication . Its anti-inflammatory effects are likely due to the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: Known for its antimicrobial and anti-inflammatory properties.
4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Used in medicinal chemistry for its broad spectrum of biological activities.
Uniqueness
Diethyl-(4-methyl-2-oxochromen-7-yl)azanium;sulfate is unique due to its specific structural features that confer distinct biological activities. Its diethylamino group enhances its solubility and bioavailability, making it more effective in various applications compared to similar compounds .
Properties
CAS No. |
19498-58-9 |
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Molecular Formula |
C28H36N2O8S |
Molecular Weight |
560.7 g/mol |
IUPAC Name |
diethyl-(4-methyl-2-oxochromen-7-yl)azanium;sulfate |
InChI |
InChI=1S/2C14H17NO2.H2O4S/c2*1-4-15(5-2)11-6-7-12-10(3)8-14(16)17-13(12)9-11;1-5(2,3)4/h2*6-9H,4-5H2,1-3H3;(H2,1,2,3,4) |
InChI Key |
GJDDUKCAPSSVPS-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)C1=CC2=C(C=C1)C(=CC(=O)O2)C.CC[NH+](CC)C1=CC2=C(C=C1)C(=CC(=O)O2)C.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
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